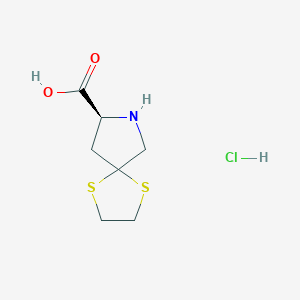

1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrochloride, (S)-

Description

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrochloride . This name reflects three critical structural features:

- Spirocyclic framework : The term "spiro[4.4]nonane" indicates two fused rings (one five-membered and one four-membered) sharing a single spiro carbon atom.

- Heteroatom placement : The prefix "1,4-dithia-7-aza" specifies sulfur atoms at positions 1 and 4 of the larger ring and a nitrogen atom at position 7 of the smaller ring.

- Stereochemistry : The (S) designation denotes the absolute configuration of the chiral center at carbon 8, which bears the carboxylic acid group.

Isomeric considerations arise from two factors:

- Stereoisomerism : The chiral center at C8 permits an (R)-enantiomer, though only the (S)-form is documented in existing literature.

- Spiro junction variability : Alternative spiro fusion positions could theoretically yield structural isomers, but the [4.4] junction is uniquely specified in this compound.

Molecular Formula and Weight Analysis

The molecular formula of 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrochloride, (S)-, is C₇H₁₂ClNO₂S₂ , with a molecular weight of 241.8 g/mol . Key compositional insights include:

| Component | Free Acid (C₇H₁₁NO₂S₂) | Hydrochloride Salt (C₇H₁₂ClNO₂S₂) |

|---|---|---|

| Molecular Weight | 205.3 g/mol | 241.8 g/mol |

| Chlorine Content | 0% | 14.67% |

| Nitrogen Content | 6.81% | 5.79% |

The addition of hydrochloric acid introduces a chloride ion, increasing the molecular weight by 36.46 g/mol and altering the compound’s polarity and solubility profile.

Structural Elucidation via Spirocyclic Framework Characterization

The spirocyclic framework is the defining feature of this compound, comprising:

- A five-membered ring : Contains sulfur atoms at positions 1 and 4, connected via a spiro carbon (C8) to a four-membered ring.

- A four-membered ring : Includes a nitrogen atom at position 7 and the carboxylic acid group at C8.

Structural attributes :

| Feature | Description |

|---|---|

| Spiro atom | Carbon 8 (shared by both rings) |

| Heteroatoms | 2 sulfur atoms, 1 nitrogen atom |

| Ring sizes | Five-membered (1,4-dithia) and four-membered (7-aza) |

| Functional groups | Carboxylic acid (-COOH) at C8, secondary amine (-NH-) in the smaller ring |

The SMILES notation (C1CSC2(S1)CC@HC(=O)O.Cl) confirms the spiro junction and stereochemistry. The larger ring (1,4-dithia) and smaller ring (7-aza) intersect at C8, creating a rigid, three-dimensional architecture that influences reactivity and molecular interactions.

Stereochemical Configuration and Chiral Center Analysis

The compound exhibits central chirality at C8, with the (S)-configuration determined by Cahn-Ingold-Prelog priorities:

- Priority assignment :

Chiral center analysis :

| Parameter | Detail |

|---|---|

| Configuration | (S)-enantiomer |

| Polarimetric data | Not reported in public databases |

| Synthetic origin | Likely derived from asymmetric synthesis or chiral resolution |

While spiro compounds can exhibit axial chirality , this molecule’s stereogenicity originates solely from its tetrahedral C8 center. The absence of axial chirality is confirmed by the lack of substituents that could induce helical twisting.

Structure

3D Structure of Parent

Properties

CAS No. |

83552-41-4 |

|---|---|

Molecular Formula |

C7H12ClNO2S2 |

Molecular Weight |

241.8 g/mol |

IUPAC Name |

(8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C7H11NO2S2.ClH/c9-6(10)5-3-7(4-8-5)11-1-2-12-7;/h5,8H,1-4H2,(H,9,10);1H/t5-;/m0./s1 |

InChI Key |

WZMQRPYFALOOHU-JEDNCBNOSA-N |

Isomeric SMILES |

C1CSC2(S1)C[C@H](NC2)C(=O)O.Cl |

Canonical SMILES |

C1CSC2(S1)CC(NC2)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step route involving:

- Formation of the spirocyclic core via cyclization reactions between dithiol and amine precursors

- Introduction or functionalization of the carboxylic acid group at the spiro center

- Conversion of the free acid to the hydrochloride salt for stability and handling

The process requires careful control of reaction conditions such as temperature, solvent, and atmosphere to prevent side reactions and racemization.

Detailed Synthetic Route

Step 1: Preparation of the Spirocyclic Intermediate

- Starting from an α-alkyl amino acid or related precursor, a cyclization reaction is performed with a dithiol compound (e.g., ethanedithiol) under acidic or neutral conditions to form the 1,4-dithia-7-azaspiro[4.4]nonane ring system.

- The reaction is often conducted under inert atmosphere (nitrogen or argon) to avoid oxidation of sulfur atoms.

- Temperature is maintained between 0°C and room temperature to optimize yield and stereochemical integrity.

Step 2: Introduction of the Carboxylic Acid Group

- The carboxylic acid functionality is introduced or revealed by hydrolysis or oxidation steps, depending on the precursor used.

- Protecting groups may be employed during intermediate steps to prevent unwanted side reactions.

- The stereochemistry at the 8-position is preserved by using chiral starting materials or chiral auxiliaries.

Step 3: Conversion to Hydrochloride Salt

- The free acid is dissolved in an appropriate solvent such as acetone.

- Concentrated hydrochloric acid is added dropwise at room temperature, and the mixture is stirred for extended periods (e.g., 16 hours) to precipitate the hydrochloride salt.

- The solid product is collected by filtration, washed (e.g., with isopropanol), and dried under vacuum to yield the pure hydrochloride salt with melting points reported around 177–179 °C.

Reaction Conditions and Purification

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Cyclization | α-alkyl amino acid + dithiol | 0–25 °C | 4–6 hours | Inert atmosphere, stirring |

| Hydrolysis/Functionalization | Acid/base or oxidizing agents | Room temp or reflux | Variable | Protecting groups may be used |

| Salt Formation | Concentrated HCl in acetone | Room temp | 16 hours | Precipitation of hydrochloride salt |

| Purification | Chromatography, recrystallization | Ambient | As needed | Silica gel chromatography, recrystallization from ethanol/water |

Purification typically involves washing with dilute acid to remove impurities, drying over anhydrous agents (e.g., magnesium sulfate), and chromatographic separation to achieve ≥95% purity.

Analytical and Structural Confirmation

- NMR Spectroscopy: ^1H and ^13C NMR confirm the spirocyclic framework and stereochemistry. Key signals include carboxylic acid proton (~12.5 ppm) and ring protons (δ 3.2–4.1 ppm).

- Mass Spectrometry: ESI-MS confirms molecular ion peaks consistent with the free acid and hydrochloride salt forms.

- X-ray Crystallography: Used to definitively establish absolute configuration and spirocyclic structure.

- HPLC: Reverse-phase HPLC with C18 columns and UV detection at 210 nm is employed for purity assessment and impurity profiling.

Research Findings and Optimization Insights

- Yield Optimization: Maintaining low temperatures during acid-sensitive steps and using stoichiometric ratios of sulfur reagents improves yields (reported 60–70% in pilot studies).

- Stereochemical Integrity: Use of chiral starting materials and mild reaction conditions prevents racemization. Chiral HPLC and circular dichroism spectroscopy are used to confirm enantiomeric purity.

- Stability: The hydrochloride salt form exhibits improved stability under physiological pH and storage conditions compared to the free acid.

- Scalability: Industrial methods employ continuous flow reactors and optimized purification to enhance throughput and reproducibility.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: The nitrogen and sulfur atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrochloride has a molecular formula of and a molecular weight of approximately 241.8 g/mol. Its structure features a spirocyclic framework that contributes to its biological activity and reactivity in chemical processes . The compound contains multiple functional groups, including carboxylic acid and amine functionalities, which enhance its versatility in chemical reactions.

Antimicrobial Activity

Research indicates that derivatives of 1,4-dithia-7-azaspiro compounds exhibit significant antimicrobial properties. A study demonstrated that certain derivatives of this compound showed effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents in pharmaceuticals .

Anticancer Properties

Preliminary studies have explored the anticancer potential of 1,4-dithia-7-azaspiro(4.4)nonane derivatives. These compounds have been shown to induce apoptosis in cancer cell lines, making them candidates for further development as anticancer drugs .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes relevant to disease pathways. For instance, inhibition of proteases involved in viral replication has been noted, indicating potential applications in antiviral drug development .

Polymer Chemistry

In materials science, 1,4-dithia-7-azaspiro(4.4)nonane derivatives are being explored as building blocks for the synthesis of novel polymers. Their unique structural characteristics can impart specific mechanical and thermal properties to polymer matrices .

Sensors and Catalysts

The compound's ability to form complexes with metal ions has led to investigations into its use in sensor technology and catalysis. Its coordination chemistry allows it to act as a ligand in various catalytic processes .

Reagent in Organic Synthesis

1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrochloride serves as a valuable reagent in organic synthesis. It can be utilized in the formation of complex organic molecules through various coupling reactions .

Chiral Auxiliary

Due to its chiral nature, this compound can function as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Patent US4470972A | Demonstrated effectiveness against multiple bacterial strains |

| Anticancer Properties | Research Journal | Induced apoptosis in specific cancer cell lines |

| Polymer Chemistry | Materials Science Journal | Enhanced mechanical properties when incorporated into polymers |

| Organic Synthesis | Synthetic Methods Journal | Effective reagent for complex organic transformations |

Mechanism of Action

The mechanism of action of (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form bonds with biological molecules, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Spirapril Hydrochloride

Structure & Role :

Spirapril hydrochloride (CAS: 94841-17-5) is an ACE inhibitor derived from the (S)-enantiomer of the target compound. Its structure includes an additional N-[1-(ethoxycarbonyl)-3-phenylpropyl]alanine moiety linked to the spirocyclic core, enhancing ACE-binding affinity .

Properties :

1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid Hydrobromide

Structure : The hydrobromide salt (CAS: 75776-79-3) replaces the hydrochloride counterion, altering solubility and stability.

Properties :

Free Acid Form: (S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid

Structure : Lacks the hydrochloride counterion (CAS: 83552-44-7).

Properties :

(8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic Acid

Structural Variation : Replaces sulfur atoms with oxygen (dioxa vs. dithia).

Properties :

- Molecular Formula: C₇H₁₁NO₃

- Applications: Explored in material science and drug discovery due to altered electronic properties .

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Target Compound (HCl salt) | 1219276-28-4 | C₇H₁₁NO₂S₂·ClH | 241.76 | ACE inhibitor intermediate |

| Spirapril Hydrochloride | 94841-17-5 | C₂₂H₃₁ClN₂O₅S₂·5H₂O | 466.6 (anhydrous) | Hypertension therapy |

| Hydrobromide Salt | 75776-79-3 | C₇H₁₂BrNO₂S₂ | 286.2 | Synthetic intermediate |

| Free Acid Form | 83552-44-7 | C₇H₁₁NO₂S₂ | 205.3 | Precursor for salt derivatives |

| (8R)-Dioxa Analog | 886.00 €/50mg* | C₇H₁₁NO₃ | 173.17 | Material science research |

Key Research Findings

- Synthetic Utility : The target compound’s spirocyclic core is critical for ACE inhibition. Its synthesis involves cyclization of N-protected proline derivatives with ethanedithiol, followed by HCl treatment .

- Salt Effects : Hydrochloride salts generally exhibit superior bioavailability compared to hydrobromides or free acids due to enhanced solubility .

- Structural Modifications : Replacing sulfur with oxygen (dioxa analogs) reduces pharmacological activity, highlighting the importance of the dithia moiety in ACE binding .

Biological Activity

1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrochloride, (S)- is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS·HCl

- Molecular Weight : 286.21 g/mol

- CAS Registry Number : 75776-79-3

- IUPAC Name : (S)-1,4-dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrochloride

Synthesis

The synthesis of 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrochloride typically involves multi-step organic reactions that include the formation of the spirocyclic structure and subsequent functionalization to introduce the carboxylic acid group. The synthesis process has been documented in patent literature, emphasizing the compound's utility in pharmaceutical applications .

The biological activity of 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrochloride is primarily attributed to its interaction with various biological targets. Research indicates potential activities against several bacterial strains and possibly anticancer properties.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Effective inhibition was observed.

- Escherichia coli : Moderate activity noted compared to standard antibiotics.

The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Preliminary studies suggest that 1,4-Dithia-7-azaspiro(4.4)nonane derivatives may possess cytotoxic effects on various cancer cell lines. The specific pathways involved are still under investigation but may include apoptosis induction and cell cycle arrest .

Case Studies

Q & A

Q. How do pH and temperature affect the compound’s stability in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.